2-(Pyrrolidin-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine - 1042816-46-5

2-(Pyrrolidin-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine

Catalog Number: EVT-2810182
CAS Number: 1042816-46-5
Molecular Formula: C14H20N2
Molecular Weight: 216.328
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Synthesis of (S)-di-n-propyl-(8-isoxazol-5-yl-1,2,3,4-tetrahydronaphthalen-2-yl)amine hydrochloride (LY228729) and its C-14-labeled isotopomer: This approach utilizes a multi-step synthesis procedure. While the specific details regarding the synthesis of the title compound are not provided in the abstract, the publication emphasizes the preparation of LY228729, a potent 5HT1A agonist, and its C-14-labeled isotopomer for ADME (absorption, distribution, metabolism, and excretion) studies [].
Molecular Structure Analysis
  • trans-4-[4-(Methoxyphenyl)cyclohexyl]-1-arylpiperazines: This study investigates conformational parameters influencing the binding affinity of related compounds to 5-HT1A receptors. The researchers synthesized conformationally constrained analogs, suggesting the importance of spatial arrangement for receptor interaction in this class of compounds [].

  • Analogues of σ receptor ligand 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28): In an effort to develop analogues with reduced lipophilicity and improved suitability as positron emission tomography radiotracers, researchers explored modifications to the propylene linker and tetralin C4 position. This study highlights the impact of structural modifications on a compound's physicochemical properties and receptor binding characteristics [].

Chemical Reactions Analysis
  • Fluorescent derivatives of σ receptor ligand 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) as a tool for uptake and cellular localization studies in pancreatic tumor cells: This study involved the synthesis of fluorescent derivatives of PB28 for investigating its uptake and localization within cells. The researchers replaced a methyl group with NBD or dansyl fluorescent tags linked through a 5- or 6-atom linker, demonstrating the potential for using fluorescent probes to track cellular uptake and localization of this class of compounds [].
Mechanism of Action
  • Structural modifications of N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinehexanamides: Investigating structural modifications' impact on 5-HT7 receptor activity, this study identifies potent agonists with nanomolar affinity. The findings suggest that specific substitutions on the aryl ring linked to the piperazine moiety play a crucial role in 5-HT7 receptor interaction [].

  • Structure-affinity relationship study on N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides, a new class of 5-hydroxytryptamine7 receptor agents.: This research systematically explored structural modifications on N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides to define their structure-affinity relationship with the 5-HT7 receptor. This involved optimizing the alkyl chain length, examining the impact of substitutions on the tetrahydronaphthalenyl nucleus, and critically evaluating the aryl ring's substitution pattern linked to the piperazine ring [].

Applications
  • Irritable Bowel Syndrome: The synthesis of (S)-di-n-propyl-(8-isoxazol-5-yl-1,2,3,4-tetrahydronaphthalen-2-yl)amine (2a), a potent 5HT1A agonist and muscarinic antagonist, was driven by its potential for treating Irritable Bowel Syndrome [].

  • Neurological Disorders: The development of [18F] (-)-(1-(8-(2-Fluoroethoxy)-(3-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)piperidin-4-yl)(4-fluorophenyl)methanone, a novel vesicular acetylcholine transporter, aimed to facilitate investigations into neurological disorders such as Alzheimer's disease, Parkinson's disease, and dystonia [].

  • Parkinson's Disease: Researchers designed and synthesized 4-(4-(2-((5-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)ethyl)piperazin-1-yl)quinolin-8-ol and its analogs as potential bifunctional/multifunctional drugs for Parkinson's disease. These compounds demonstrated potent dopamine D2/D3 agonist activity and iron chelating properties, suggesting potential for both symptomatic and neuroprotective treatment strategies [].

(S)-Di-n-propyl-(8-isoxazol-5-yl-1,2,3,4-tetrahydronaphthalen-2-yl)amine (LY228729)

  • Compound Description: LY228729 is a potent 5HT1A agonist that has been clinically studied. It is a partial ergoline derivative. []
  • Relevance: This compound shares the core 1,2,3,4-tetrahydronaphthalene structure with 2-(Pyrrolidin-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine. The key difference is the substitution at the 2-position of the tetrahydronaphthalene, where LY228729 has a di-n-propylamine group and an isoxazolyl group at the 8-position, whereas the target compound has a pyrrolidinyl group and an amine group at the 1-position. []

N-(1,2,3,4-Tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinehexanamides

  • Compound Description: This is a class of compounds investigated for their 5-HT7 receptor activity. The research explored structure-affinity relationships by modifying substituents on the aryl and piperazine rings, as well as the length of the alkyl chain. [, , ]
  • Relevance: These compounds share the common structural motif of a 1,2,3,4-tetrahydronaphthalene ring system with 2-(Pyrrolidin-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine. They differ significantly in their substituents, with the target compound having a pyrrolidine group directly attached to the tetrahydronaphthalene, while this class has a piperazinehexanamide linked via an amine at the 1-position. [, , ]

1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28)

  • Compound Description: PB28 is a σ2-agonist known to reverse doxorubicin resistance in breast cancer cells. Studies focused on understanding the importance of the piperazine nitrogen atoms for its σ2 receptor affinity and activity. [, , ]

(R)-N-(Benzimidazol-2-yl)-1,2,3,4-tetrahydro-1-naphthylamine (NS8593)

  • Compound Description: NS8593 is a negative gating modulator of small-conductance Ca2+-activated K+ channels (KCa2.1–2.3). It acts by shifting the apparent Ca2+-dependence of these channels. []

N-[[2[(7-fluoro-1,2,3,4-tetrahydronaphthalen-1-yl)ethyl]acetamide

  • Compound Description: This compound is a melatonin receptor agent. Its enantiomers were separated and studied for their binding affinity to melatonin receptors MT1 and MT2. The (-)-(S) enantiomer displayed higher affinity for both receptors. []

(2RS,3RS)-5-amino-3-(4-phenylpiperazin-1-yl)-1,2,3,4-tetrahydronaphthalen-2-ol & (2RS,3RS)-5-amino-3-[4-(3-methoxyphenyl)piperazin-1-yl]-1,2,3,4-tetrahydronaphthalen-2-ol

  • Compound Description: These are precursors used in the synthesis of benzovesamicol analogs, which are relevant to Alzheimer's disease research. [, ]
  • Relevance: Both of these compounds and 2-(Pyrrolidin-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine share the basic 1,2,3,4-tetrahydronaphthalene structure. The key distinctions are the presence of a hydroxyl group and an amino group at the 2- and 5-positions, respectively, in these precursors, whereas the target compound lacks these substituents. Additionally, they have a phenylpiperazin-1-yl group attached to the 3-position, while the target compound has a pyrrolidin-1-yl group at the 2-position. [, ]

(-) cis-6-phenyl-5-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-5,6,7,8-tetrahydronaphthalene-2-ol

  • Compound Description: This compound is an intermediate used in the preparation of drugs for the treatment of osteoporosis. [, ]
  • Relevance: It shares the 1,2,3,4-tetrahydronaphthalene core with 2-(Pyrrolidin-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine. The difference lies in the substitution pattern, where this compound has a phenyl group at the 6-position, a hydroxy group at the 2-position, and a [4-(2-pyrrolidin-1-ylethoxy)phenyl] group at the 5-position, whereas the target compound has a pyrrolidin-1-yl group at the 2-position and an amino group at the 1-position. [, ]
  • Compound Description: This compound, containing a trimethyl-substituted tetrahydronaphthalene core, was studied for its conformational properties, showing a preference for a half-chair conformation with the methyl group pseudo-axial and the acetyl group pseudo-equatorial. []

2-[(3-Cyano-1-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydronaphthalen-2-yl)thio]benzoic Acid Derivatives

  • Compound Description: This is a class of compounds synthesized and evaluated for their biological activity. The synthesis involved a stereoselective reaction using thiosalicylic acid. []

(E)-2-[(2-bromopyridin-3-yl)methylidene]-6-methoxy-3,4-dihydronaphthalen-1(2H)-one and 3-[(E)-(6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-ylidene)methyl]pyridin-2(1H)-one

  • Compound Description: These compounds were unexpectedly obtained from the reaction between 6-methoxy-3,4-dihydro-2H-naphthalen-1-one and 2-bromonicotinaldehyde in ethanol, with the latter being an oxidation product. []
  • Relevance: These compounds, particularly the second one, share the 1,2,3,4-tetrahydronaphthalene core structure with 2-(Pyrrolidin-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine. The difference lies in the presence of a methoxy group at the 6-position, an oxo group at the 1-position, and a pyridin-2(1H)-one group connected through a methylidene bridge at the 2-position. The target compound, in contrast, has a pyrrolidin-1-yl group at the 2-position and an amino group at the 1-position. []
  • Compound Description: These are hydrochloride salts of amines. The structure of the first compound was analyzed in comparison to the second, a fluorinated analog. []
  • Relevance: While these compounds share some structural elements with 2-(Pyrrolidin-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine, such as the presence of a piperazine ring, they lack the 1,2,3,4-tetrahydronaphthalene core and instead incorporate a dihydroquinoline moiety. Therefore, they are not directly structurally related. []

6-Methyl-2-oxo-N-(4-(Piperidin-1-yl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide Derivatives

  • Compound Description: This class of Biginelli dihydropyrimidines was synthesized and screened for antimicrobial, antifungal, and antimalarial activities. []
  • Relevance: These compounds are not structurally related to 2-(Pyrrolidin-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine as they lack the 1,2,3,4-tetrahydronaphthalene core and are based on a dihydropyrimidine scaffold instead. []
  • Compound Description: This compound, characterized by X-ray crystallography, revealed a half-chair conformation for the 1,2,3,4-tetrahydropyridine ring and an envelope conformation for the pyrrolidine ring. []
  • Relevance: While this compound contains a tetrahydroquinoline moiety that shares some structural similarities with 2-(Pyrrolidin-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine, it lacks the complete 1,2,3,4-tetrahydronaphthalene structure. Therefore, it's not directly structurally related. []

N-(Bromobut-3-en-2-yl)-7-methoxy-1,2,3,4-tetrahydroacridin-9-amine

  • Relevance: This compound is not structurally related to 2-(Pyrrolidin-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine as it is based on a tetrahydroacridine scaffold rather than the 1,2,3,4-tetrahydronaphthalene core. []

2-Methyl-N-((2'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242)

  • Compound Description: PF-04455242 is a high-affinity antagonist selective for κ-opioid receptors (KOR). It demonstrated antidepressant-like effects in preclinical models and showed potential in treating addiction disorders. [, ]
  • Relevance: This compound is not structurally related to 2-(Pyrrolidin-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine as it lacks the 1,2,3,4-tetrahydronaphthalene core and is based on a biphenyl scaffold. [, ]

1-[2-(4-Nitrophenyl)-5-(5-phenyl-1,2-oxazol-3-yl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one and its monohydrate

  • Compound Description: These compounds, a diastereoisomer and its monohydrate, were synthesized and structurally characterized. They differ in the dihedral angles and rotation of specific groups within their structures. [, ]
  • Relevance: These compounds are not structurally related to 2-(Pyrrolidin-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine as they lack the 1,2,3,4-tetrahydronaphthalene core. Their structure centers around a tetrahydroquinoline moiety with various substituents. [, ]

(±)‐2,4‐Dichloro‐6‐{(RS)‐phenyl[(1RS)‐1,2,3,4‐tetrahydronaphthalen‐1‐ylamino]methyl}phenol

  • Compound Description: This compound was synthesized through the condensation of 1,2,3,4-tetrahydronaphthalen-1-amine with (3,5-dichloro-2-hydroxyphenyl)(phenyl)methanone. The crystal structure revealed an intramolecular O—H⋯N hydrogen bond. []
  • Relevance: This compound is directly related to 2-(Pyrrolidin-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine as it incorporates the 1,2,3,4-tetrahydronaphthalen-1-amine moiety in its structure. The key difference lies in the substitution at the nitrogen atom, where this compound has a complex [(RS)-phenyl[(1RS)-1,2,3,4-tetrahydronaphthalen-1-ylamino]methyl}phenol substituent, while the target compound has a pyrrolidin-1-yl group. []

4-aryl-6-(4-(pyrrolidin-1-yl)phenyl)pyrimidin-2-amine

  • Compound Description: This class of compounds was synthesized from chalcones and guanidine hydrochloride, and their potential antibacterial and antifungal activities were evaluated. []
  • Relevance: While this class of compounds incorporates a pyrrolidin-1-ylphenyl group, they are not structurally related to 2-(Pyrrolidin-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine as they lack the 1,2,3,4-tetrahydronaphthalene core. Their structure is based on a pyrimidine ring. []

Compounds with a {2-[4-(biphenyl-4-yl)-1H-imidazo-2-yl]pyrrolidin-1-carbonylmethyl}amine fragment

  • Compound Description: This describes a series of compounds designed as inhibitors of the hepatitis C virus (HCV). []
  • Relevance: These compounds are not structurally related to 2-(Pyrrolidin-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine as they lack the 1,2,3,4-tetrahydronaphthalene core. The presence of a pyrrolidine ring alone does not constitute a strong structural relationship. []

2-(3-Arylnaphthalen-2-yl)-1-methylquinolin-4(1H)-ones

  • Compound Description: This class of compounds was synthesized through Lewis acid-catalyzed Diels-Alder reactions using (E)-1-methyl-2-styrylquinolin-4(1H)-ones and ortho-benzoquinodimethane. []
  • Relevance: These compounds are not structurally related to 2-(Pyrrolidin-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine as they lack the 1,2,3,4-tetrahydronaphthalene core. Their structure is based on a quinolin-4(1H)-one scaffold. []

3,3‐Diphenyl‐2,5‐dioxo‐pyrrolidin‐1‐yl‐acetamides and 3,3‐Diphenyl‐propionamides

  • Compound Description: This is a library of amides investigated for their anticonvulsant properties. Compound 3q from this series showed promising activity in multiple seizure models. []
  • Relevance: These compounds are not structurally related to 2-(Pyrrolidin-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine as they lack the 1,2,3,4-tetrahydronaphthalene core. Their structures focus on pyrrolidine-2,5-dione or diphenylpropionamide moieties. []

2-[(E)-2-(7-Fluoro-3-methylquinoxalin-2-yl)vinyl]-6-pyrrolidin-1-yl-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine Hydrochloride

  • Compound Description: This compound is a highly selective PDE10A inhibitor discovered through a drug discovery program targeting psychosis diseases. []
  • Relevance: This compound is not structurally related to 2-(Pyrrolidin-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine as it lacks the 1,2,3,4-tetrahydronaphthalene core. It's based on a pyrimidine scaffold with a complex substituent profile. []
  • Compound Description: This ligand (HL) and its cobalt complex were synthesized and characterized using various spectroscopic techniques. []
  • Relevance: These compounds are not structurally related to 2-(Pyrrolidin-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine as they lack the 1,2,3,4-tetrahydronaphthalene core and are based on a tetrahydroquinazoline structure. []

(E)-N-[(2-ethoxynaphthalen-1-yl)methylidene]-5,6,7,8-tetrahydronaphthalen-1-amine

  • Compound Description: The crystal structure of this compound was analyzed, revealing a twisted conformation between the two ring systems and intermolecular C—H⋯π interactions in the crystal packing. [, ]
  • Relevance: This compound is structurally related to 2-(Pyrrolidin-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine as it shares the 1,2,3,4-tetrahydronaphthalene core. The key difference lies in the substitution at the 1-position of the tetrahydronaphthalene, where this compound has an [(E)-N-[(2-ethoxynaphthalen-1-yl)methylidene]amino substituent, while the target compound has an amino group. [, ]

2-[1-Alkyl-5,6-bis(alkoxycarbonyl)-1,2,3,4-tetrahydro-2-oxopyridin-3-yl]acetic Acid Derivatives

  • Compound Description: This class of compounds was synthesized through a one-pot, three-component reaction without the use of a catalyst. []
  • Relevance: These compounds are not structurally related to 2-(Pyrrolidin-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine as they lack the 1,2,3,4-tetrahydronaphthalene core. They are based on a tetrahydropyridine scaffold. []

Properties

CAS Number

1042816-46-5

Product Name

2-(Pyrrolidin-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine

IUPAC Name

2-pyrrolidin-1-yl-1,2,3,4-tetrahydronaphthalen-1-amine

Molecular Formula

C14H20N2

Molecular Weight

216.328

InChI

InChI=1S/C14H20N2/c15-14-12-6-2-1-5-11(12)7-8-13(14)16-9-3-4-10-16/h1-2,5-6,13-14H,3-4,7-10,15H2

InChI Key

PMDGVUJWHYIPGG-UHFFFAOYSA-N

SMILES

C1CCN(C1)C2CCC3=CC=CC=C3C2N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.